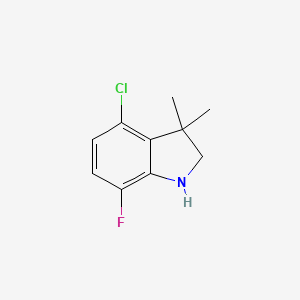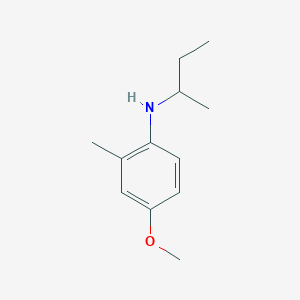
2-(4-Fluorophenyl)-5,5-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-5,5-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. The presence of the 4-fluorophenyl group and the 5,5-dimethyl substitution on the morpholine ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine typically involves the reaction of 4-fluoroaniline with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired morpholine derivative. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient and cost-effective production of the compound. Quality control measures, including spectroscopic and chromatographic analysis, are employed to verify the identity and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-5,5-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and metal oxides. The reactions are typically carried out under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-5,5-dimethylmorpholine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions and receptor binding. Its fluorine atom can serve as a marker in various imaging techniques.
Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new pharmaceuticals with specific biological activities.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenyl)-5,5-dimethylmorpholine: Similar structure with a chlorine atom instead of fluorine.
2-(4-Bromophenyl)-5,5-dimethylmorpholine: Similar structure with a bromine atom instead of fluorine.
2-(4-Methylphenyl)-5,5-dimethylmorpholine: Similar structure with a methyl group instead of fluorine.
Uniqueness
2-(4-Fluorophenyl)-5,5-dimethylmorpholine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it more effective in certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C12H16FNO |
|---|---|
Peso molecular |
209.26 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-5,5-dimethylmorpholine |
InChI |
InChI=1S/C12H16FNO/c1-12(2)8-15-11(7-14-12)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3 |
Clave InChI |
DIMGJEQVIMFFSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(CN1)C2=CC=C(C=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


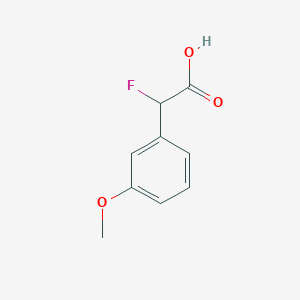
![7-Hydroxy-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13071400.png)
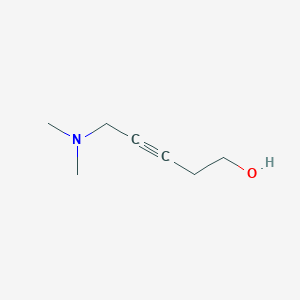
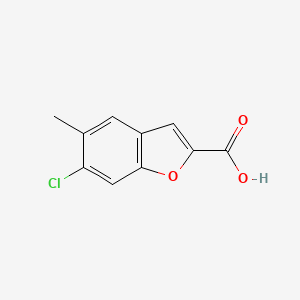
![1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13071420.png)
![5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B13071427.png)
![4-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine](/img/structure/B13071433.png)
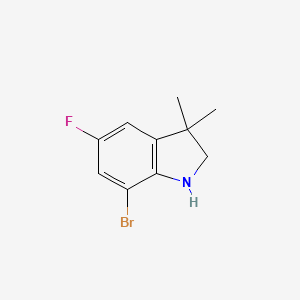
![1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13071441.png)
![tert-Butyl4-[(R)-hydroxy(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13071444.png)
